2-[(4-Methoxyphenyl)methoxy]pentan-3-one
Description
2-[(4-Methoxyphenyl)methoxy]pentan-3-one is a ketone derivative featuring a pentan-3-one backbone substituted at the 2-position with a (4-methoxyphenyl)methoxy group. This structural motif combines a ketone functionality with an aryl ether moiety, making it relevant in organic synthesis and pharmaceutical intermediate design. The compound’s methoxy group enhances its solubility in polar solvents, while the aromatic ring contributes to its stability under acidic or basic conditions .
Properties
CAS No. |
827308-08-7 |
|---|---|
Molecular Formula |
C13H18O3 |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
2-[(4-methoxyphenyl)methoxy]pentan-3-one |
InChI |
InChI=1S/C13H18O3/c1-4-13(14)10(2)16-9-11-5-7-12(15-3)8-6-11/h5-8,10H,4,9H2,1-3H3 |
InChI Key |
WJHVTDVYBBBUBC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C(C)OCC1=CC=C(C=C1)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Methoxyphenyl)methoxy]pentan-3-one can be achieved through several methods. One common approach involves the Claisen-Schmidt condensation reaction, where an aldehyde reacts with a ketone in the presence of a base to form the desired product. The reaction typically requires a base such as sodium hydroxide or potassium hydroxide and is carried out under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of 2-[(4-Methoxyphenyl)methoxy]pentan-3-one may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Methoxyphenyl)methoxy]pentan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired substitution product
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Compounds with different functional groups replacing the methoxy group
Scientific Research Applications
2-[(4-Methoxyphenyl)methoxy]pentan-3-one has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(4-Methoxyphenyl)methoxy]pentan-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare 2-[(4-Methoxyphenyl)methoxy]pentan-3-one with analogous compounds, focusing on structural features, physicochemical properties, and functional roles.
Table 1: Key Properties of 2-[(4-Methoxyphenyl)methoxy]pentan-3-one and Analogues
Structural and Functional Differences
- Backbone Complexity: The target compound’s pentan-3-one backbone provides greater conformational flexibility compared to propanone-based analogues like 1-(4-methoxyphenyl)-3-phenyl-1-propanone. This may influence its reactivity in nucleophilic additions or reductions .
- In contrast, Moz (a carbonyl derivative) is designed for transient protection of amino groups, leveraging its electron-withdrawing methoxy group for controlled deprotection .
- Electronic Properties : Methoxy groups in all compounds enhance solubility in polar aprotic solvents (e.g., DMF or DMSO). However, the absence of a phenyl group in Moz reduces π-π stacking interactions, limiting its use in aromatic systems .
Research Findings and Implications
- Synthetic Utility : The methoxy group’s electron-donating nature stabilizes intermediates in SNAr reactions, as seen in Moz-based protections . For the target compound, this could translate to improved yields in multi-step syntheses.
- Thermal Stability : Aryl ethers like those in 2-[(4-Methoxyphenyl)methoxy]pentan-3-one typically exhibit higher thermal stability compared to alkyl ethers, suggesting utility in high-temperature reactions .
- Pharmacological Potential: While the target compound’s bioactivity is undocumented, analogues such as xenbucin (listed in ) demonstrate anti-inflammatory properties, hinting at possible therapeutic pathways for structurally related ketones .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
